

Application Notes and Protocols for Nanodisc Assembly Using 18:1 PE MCC

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Compound of Interest

Compound Name: 18:1 PE MCC

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Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1] They provide a native-like membrane environment for studying the structure and function of membrane proteins and for various biophysical and biochemical applications.[2][3] The use of functionalized phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (**18:1 PE MCC**), allows for the covalent attachment of molecules, including proteins with free cysteine residues, to the nanodisc surface.[3] This feature is particularly valuable for applications requiring stable and oriented protein immobilization, such as in drug delivery research and for single-molecule analysis.[3]

This document provides detailed application notes and protocols for the assembly of nanodiscs incorporating **18:1 PE MCC** and their subsequent conjugation with a cysteine-containing protein.

Data Presentation

Table 1: Recommended Molar Ratios for Nanodisc Assembly with MSP1D1

Component	Recommended Molar Ratio (Lipid:MSP)	Notes
DMPC	80:1	Optimal for DMPC lipids.[4]
POPC	65:1	Optimal for POPC lipids.[4]
POPC:POPG (1:1)	50:1 - 60:1	Empirically determined for a membrane protein reconstitution.[5]
E. coli Polar Lipids	60:1	Empirically determined.[6]
Brain Polar Lipids	65:1	Empirically determined.[6]
DPPC:DPPG:18:1 PE MCC (8:1:1)	~80:1	Based on similar lipid compositions.

Table 2: Typical Incubation Parameters for Nanodisc Assembly

Parameter	Value	Notes
Incubation Temperature	Near the phase transition temperature (T _m) of the primary lipid	For POPC, assembly can be done at 4°C. For DMPC, room temperature is suitable.[4] For lipid mixtures, the T _m of the major component can be used. [4]
Incubation Time (Pre-detergent removal)	15 minutes to 1 hour	Allows for the equilibration of lipids and MSP with the detergent.[4][7]
Incubation Time (Detergent removal with Bio-Beads)	2 to 18 hours	Longer incubation may be needed for detergents with low critical micelle concentrations. [7]

Table 3: Characterization Parameters for Assembled Nanodiscs

Technique	Parameter	Typical Value
Size Exclusion Chromatography (SEC)	Elution Volume (Superdex 200 10/300 GL)	~12 mL
Flow Rate	0.5 mL/min	
Dynamic Light Scattering (DLS)	Hydrodynamic Radius (Rh) for MSP1D1 nanodiscs	~5.5 nm
Polydispersity Index	< 0.3 for a homogenous sample	

Experimental Protocols

Protocol 1: Preparation of Lipid Stock with 18:1 PE MCC

This protocol describes the preparation of a mixed lipid film containing **18:1 PE MCC**.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid
- 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or other charged phospholipid
- **18:1 PE MCC**
- Chloroform
- Glass test tubes
- Nitrogen gas stream
- Vacuum desiccator

Procedure:

- **Lipid Mixture Preparation:** In a clean glass test tube, combine the desired phospholipids in chloroform. For a starting point, a molar ratio of 80% DOPC, 10% DOPG, and 10% **18:1 PE MCC** can be used.
- **Solvent Evaporation:** Dry the lipid mixture to a thin film at the bottom of the tube using a gentle stream of nitrogen gas.
- **Complete Solvent Removal:** Place the tube in a vacuum desiccator for at least 2 hours to remove any residual chloroform. The dried lipid film should appear as a white, opaque layer.

Protocol 2: Nanodisc Assembly

This protocol details the self-assembly of nanodiscs from the prepared lipid film and Membrane Scaffold Protein (MSP).

Materials:

- Dried lipid film (from Protocol 1)
- Nanodisc Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
- Sodium cholate stock solution (e.g., 100 mM in Nanodisc Assembly Buffer)
- Membrane Scaffold Protein (MSP1D1 is commonly used for ~10 nm nanodiscs)
- Bio-Beads SM-2 or equivalent adsorbent for detergent removal
- Orbital shaker

Procedure:

- **Lipid Film Hydration:**
 - Add the sodium cholate stock solution to the dried lipid film to achieve a final lipid concentration of approximately 50 mM and a cholate-to-lipid molar ratio of 2:1.
 - Vortex the tube and sonicate in a water bath until the lipid film is completely dissolved and the solution is clear. This is the working lipid-cholate mixture.

- Assembly Reaction Mixture:
 - In a new tube, combine the lipid-cholate mixture, MSP1D1 solution, and additional Nanodisc Assembly Buffer. The final concentrations should be optimized, but a starting point is a lipid-to-MSP1D1 molar ratio of 80:1.
 - Ensure the final sodium cholate concentration is above its critical micelle concentration (typically >14 mM).
- Incubation: Incubate the assembly mixture for 1 hour at a temperature near the phase transition temperature of the primary lipid (e.g., room temperature for DMPC-based lipids, 4°C for POPC-based lipids) on an orbital shaker.[\[4\]](#)
- Detergent Removal:
 - Add pre-washed Bio-Beads to the assembly mixture at a ratio of approximately 0.5-0.8 g of beads per mL of the mixture.[\[7\]](#)
 - Incubate on an orbital shaker for at least 4 hours (for POPC-based lipids) to overnight at the appropriate temperature to facilitate detergent removal and nanodisc self-assembly.[\[7\]](#)
- Nanodisc Recovery: Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

Protocol 3: Protein Conjugation to 18:1 PE MCC Nanodiscs

This protocol describes the covalent attachment of a cysteine-containing protein to the maleimide-functionalized nanodiscs.

Materials:

- Assembled **18:1 PE MCC** nanodiscs (from Protocol 2)
- Cysteine-containing protein of interest in a suitable buffer (ensure the buffer is free of reducing agents like DTT or BME)

- Quenching reagent (e.g., beta-mercaptoethanol or L-cysteine)

Procedure:

- Conjugation Reaction:
 - Mix the assembled **18:1 PE MCC** nanodiscs with the cysteine-containing protein. A 1:1 molar ratio of nanodiscs to protein is a good starting point.
 - Incubate the reaction mixture overnight at 4°C with gentle agitation.
- Quenching: Add a molar excess of a quenching reagent (e.g., 10 mM final concentration of beta-mercaptoethanol) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 1 hour at room temperature.
- Purification: Separate the protein-conjugated nanodiscs from unreacted protein and quenching reagent using size exclusion chromatography (see Protocol 4).

Protocol 4: Characterization and Purification of Nanodiscs

This protocol outlines the purification and characterization of the assembled and protein-conjugated nanodiscs.

Materials:

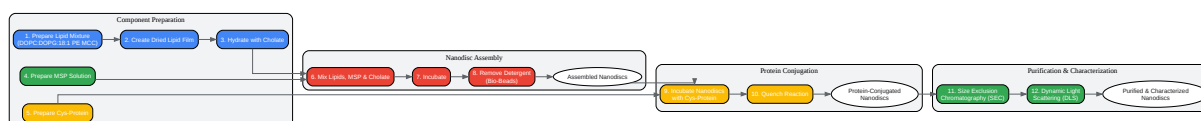
- Assembled or protein-conjugated nanodisc solution
- Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 10/300 GL)
- SEC running buffer (e.g., Nanodisc Assembly Buffer)
- Dynamic Light Scattering (DLS) instrument

Procedure:

- Size Exclusion Chromatography (SEC):

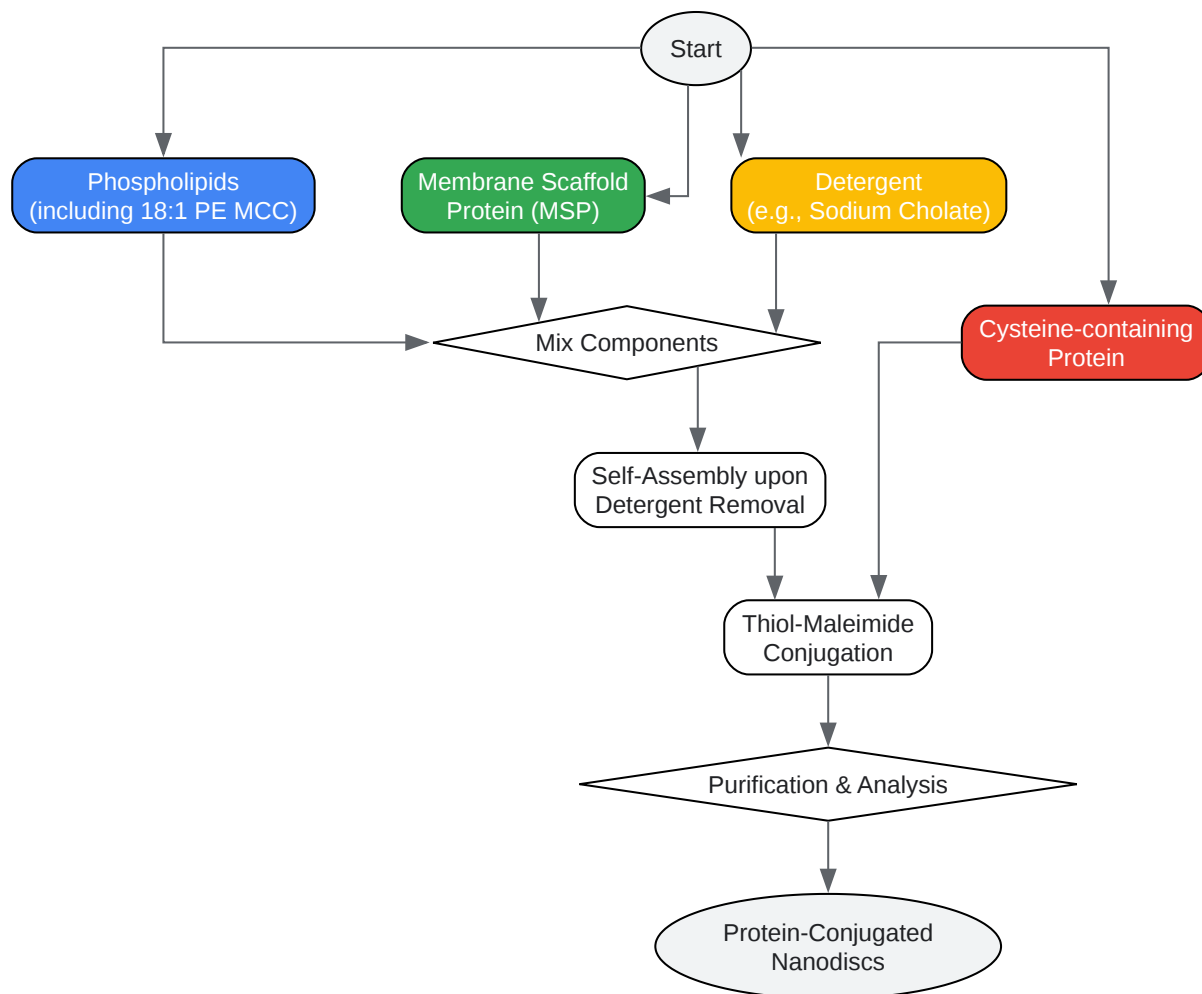
- Equilibrate the SEC column with the running buffer.
- Inject the nanodisc sample onto the column.
- Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a monodisperse peak at an elution volume corresponding to their size (~12 mL for MSP1D1 nanodiscs on a Superdex 200 10/300 GL column).
- Collect the fractions corresponding to the nanodisc peak.
- Dynamic Light Scattering (DLS):
 - Measure the hydrodynamic radius (Rh) and polydispersity of the purified nanodisc sample.
 - A monodisperse sample of MSP1D1 nanodiscs should have an Rh of approximately 5.5 nm and a low polydispersity index (<0.3).

Mandatory Visualization



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Caption: Workflow for **18:1 PE MCC** nanodisc assembly and protein conjugation.



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